Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate
Overview
Description
Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C14H15ClO4 and its molecular weight is 282.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antioxidant Properties : A derivative, Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, has shown promising antimicrobial and antioxidant properties. These properties make it a potential candidate for applications in pharmaceuticals and cosmetics (Kumar et al., 2016).
Pharmaceutical Applications : Various synthesized compounds of Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate exhibit antimicrobial properties, suggesting their potential in pharmaceutical applications due to their unique structure and stability (Achutha et al., 2017).
Crystalline Structure Analysis : The compound's crystalline structure has been analyzed, showing it crystallizes in the triclinic p-1 space group. This is important for understanding the synthesis and structure-activity relationships of these compounds (Kariyappa et al., 2016).
Synthesis Methodologies : Research has explored greener methods for Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate, producing ethyl 2-chloroacetyl-3-arylpropenoates. This method offers a more environmentally friendly approach to synthesis (Paula et al., 2012).
Biosynthesis of Ethylene : A derivative, 4-methylthio-2-oxobutanoate, identified in culture fluids of bacteria and fungi, suggests its role in the biosynthesis of ethylene from methionine. This finding is significant for understanding ethylene biosynthesis pathways (Billington et al., 1979).
Chemical Reactions and Stability Analysis : The compound's chemical reactions and stability have been studied, offering insights into its degradation and the appearance of impurities under different conditions, which is crucial for its application in pharmaceuticals (Maslarska et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO4/c1-3-19-14(18)12(9(2)16)8-13(17)10-4-6-11(15)7-5-10/h4-7,12H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMARORYZJGMIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372452 | |
Record name | ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111787-82-7 | |
Record name | ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.